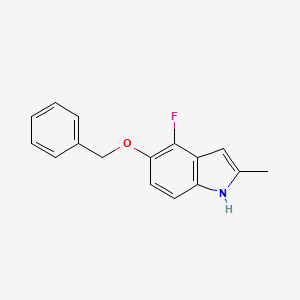

4-Fluoro-2-methyl-5-(phenylmethoxy)-1h-indole

Description

Properties

IUPAC Name |

4-fluoro-2-methyl-5-phenylmethoxy-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FNO/c1-11-9-13-14(18-11)7-8-15(16(13)17)19-10-12-5-3-2-4-6-12/h2-9,18H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJPLFDIYRGJGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2F)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole, a substituted indole derivative of interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a benzyloxy group onto the indole scaffold presents a unique combination of functionalities that can influence the molecule's physicochemical properties and biological activity. This document details a plausible synthetic route, outlines methods for purification and characterization, and discusses potential therapeutic applications based on the known pharmacology of related indole compounds.

Molecular Structure and Physicochemical Properties

4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole possesses a core indole structure with key substitutions that are critical to its chemical behavior. The fluorine atom at the 4-position can enhance metabolic stability and binding affinity to biological targets. The benzyloxy group at the 5-position introduces a degree of lipophilicity and potential for hydrogen bonding interactions. The methyl group at the 2-position can influence the molecule's steric profile and electronic properties.

A summary of the predicted physicochemical properties is presented below:

| Property | Predicted Value |

| Molecular Formula | C₁₆H₁₄FNO |

| Molecular Weight | 267.29 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate) |

| Stability | Store in a cool, dry place, protected from light |

Synthetic Strategy and Detailed Protocols

The synthesis of 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole can be efficiently achieved through a two-step process. The initial step involves the construction of the core indole scaffold via the well-established Fischer indole synthesis.[1][2][3] This is followed by the introduction of the benzyloxy group at the 5-position using a Williamson ether synthesis.[4][5][6]

Overall Synthetic Workflow

The proposed synthetic pathway is illustrated in the following diagram:

Caption: Proposed two-step synthesis of 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole.

Step 1: Fischer Indole Synthesis of 4-Fluoro-2-methyl-1H-indol-5-ol

The Fischer indole synthesis is a classic and versatile method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.[2][3][7] In this step, 4-fluoro-5-hydroxyphenylhydrazine is condensed with acetone to form a hydrazone, which then undergoes an acid-catalyzed[2][2]-sigmatropic rearrangement and subsequent cyclization to yield the indole core.[1][2]

Experimental Protocol:

-

Hydrazone Formation: In a round-bottom flask, dissolve 4-fluoro-5-hydroxyphenylhydrazine hydrochloride in ethanol. Add a slight excess of acetone to the solution. Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by thin-layer chromatography (TLC).

-

Indolization: To the hydrazone mixture, add a catalytic amount of a Lewis acid (e.g., zinc chloride) or a Brønsted acid (e.g., polyphosphoric acid).[1][2][3] Heat the reaction mixture to reflux for 2-4 hours, monitoring the consumption of the starting material by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize it with a suitable base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.[8][9]

Step 2: Williamson Ether Synthesis of 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole

The Williamson ether synthesis is a reliable method for forming ethers from an organohalide and an alkoxide.[5][10][11] In this step, the hydroxyl group of 4-fluoro-2-methyl-1H-indol-5-ol is deprotonated with a base to form an alkoxide, which then acts as a nucleophile to displace the bromide from benzyl bromide in an Sₙ2 reaction.[4][6]

Experimental Protocol:

-

Alkoxide Formation: Dissolve the 4-fluoro-2-methyl-1H-indol-5-ol in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or acetone. Add a slight excess of a base, such as potassium carbonate or sodium hydride, to the solution and stir at room temperature for 30 minutes to an hour to form the corresponding alkoxide.

-

Ether Formation: To the alkoxide solution, add benzyl bromide dropwise. Continue stirring the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by TLC.

-

Work-up and Purification: Quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.[8][12][13]

Characterization and Spectroscopic Analysis

Thorough characterization of the synthesized 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole is crucial to confirm its identity and purity.[14] The following spectroscopic techniques are recommended:

| Technique | Expected Observations |

| ¹H NMR | Signals for the indole NH proton, aromatic protons on the indole and benzyl rings, a singlet for the C2-methyl protons, and a singlet for the benzylic CH₂ protons. Coupling between the fluorine atom and adjacent aromatic protons is anticipated.[15][16] |

| ¹³C NMR | Distinct signals for all 16 carbon atoms. The carbon atom directly bonded to the fluorine will exhibit a large ¹J C-F coupling constant.[15][17] |

| ¹⁹F NMR | A single resonance in the aromatic region, characteristic of a fluoro-substituted benzene ring.[18] |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the indole, C-H stretches of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-O stretching of the ether linkage.[17][19] |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the exact mass of the compound (m/z ≈ 267.11), confirming its elemental composition.[20][21] |

Potential Biological and Therapeutic Applications

While specific biological data for 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole is not yet widely available, the structural motifs present in the molecule suggest several potential areas of therapeutic interest. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities.[22][23][24]

Kinase Inhibition

Many substituted indoles are known to act as kinase inhibitors, which are a major class of targeted cancer therapies.[16][25] The specific substitution pattern of the title compound makes it a candidate for investigation as an inhibitor of various protein kinases involved in cell signaling pathways that are often dysregulated in cancer.[22]

Caption: Generalized receptor tyrosine kinase (RTK) signaling pathway and the point of inhibition by a kinase inhibitor.

Serotonin Receptor Modulation

The indole core is structurally similar to the neurotransmitter serotonin. Halogenated indole derivatives have been shown to interact with serotonin receptors, suggesting that 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole could be investigated for its potential to modulate serotonergic signaling, which is implicated in various neurological and psychiatric disorders.[26]

Antimicrobial and Other Activities

Certain fluorinated indole derivatives have demonstrated antimicrobial properties or have been used as building blocks for agrochemicals.[26][27] The unique electronic properties conferred by the fluorine and benzyloxy substituents could lead to novel antimicrobial or other biological activities.

Conclusion

4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole is a synthetically accessible compound with a range of interesting structural features that make it a valuable target for further investigation in medicinal chemistry and materials science. This guide provides a solid foundation for its synthesis, characterization, and exploration of its potential applications. The detailed protocols and characterization data serve as a practical resource for researchers aiming to work with this and related indole derivatives.

References

-

Vedantu. Williamson Ether Synthesis: Mechanism, Steps & Example. Available at: [Link]

-

Wikipedia. Fischer indole synthesis. Available at: [Link]

-

Wikipedia. Williamson ether synthesis. Available at: [Link]

-

Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available at: [Link]

-

KPU Pressbooks. 1.5 Williamson Ether Synthesis – Organic Chemistry II. Available at: [Link]

-

Wiley-VCH. Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid. Available at: [Link]

-

Khan Academy. Williamson ether synthesis. Available at: [Link]

-

SynArchive. Fischer Indole Synthesis. Available at: [Link]

-

Filo. What is the Williamson Ether Synthesis? Explain the mechanism. Available at: [Link]

-

YouTube. Organic Chemistry - Fischer Indole Synthesis Mechanism. Available at: [Link]

-

PMC. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Available at: [Link]

-

PMC. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. Available at: [Link]

-

CORE. Electronic Absorption and Fluorescence Spectra of Indole . Derivatives. Quantitative Treatment of the Substituent Effects and a Theoretical Study. Available at: [Link]

-

ResearchGate. Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies | Request PDF. Available at: [Link]

-

PubMed. Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Available at: [Link]

-

Semantic Scholar. [PDF] Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Available at: [Link]

- Google Patents. US5085991A - Process of preparing purified aqueous indole solution.

-

Wiley-VCH. 5 - Wiley-VCH. Available at: [Link]

-

PMC. 2-(4-Fluorophenyl)-3-methyl-1H-indole. Available at: [Link]

-

ResearchGate. (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Available at: [Link]

-

Rsc.org. 20230818 Indole Synthesis SI. Available at: [Link]

- Google Patents. US20230399313A1 - Biological activities of 5-(2-(4-(4-fluoro-2-methyl-1h-indol-5-yloxy)-6-methoxyquinolin-7-yloxy)ethyl)-5-azaspiro[2.4]-heptan-7-ol crystalline, phosphoric acid salt and its enantiomers.

-

Supporting Information. Silver-catalyzed nitration/annulation of 2-alkynylanilines for tunable synthesis of nitrated indoles and indazole-2-oxides. Available at: [Link]

-

PubChem - NIH. 2-[(4-fluorophenyl)methyl]-5-methoxy-1H-indole. Available at: [Link]

-

PubChem. 4-Fluoro-2-methyl-1h-indole. Available at: [Link]

-

ResearchGate. ¹³F NMR results for the coupled reaction leading to the formation of... | Download Scientific Diagram. Available at: [Link]

-

PubMed. 4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6- tetrahydro-2H-pyran-4-carboxamide, an orally active inhibitor of 5-lipoxygenase with improved pharmacokinetic and toxicology characteristics. Available at: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. testbook.com [testbook.com]

- 4. Williamson Ether Synthesis: Mechanism, Steps & Example [vedantu.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 7. synarchive.com [synarchive.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Khan Academy [khanacademy.org]

- 11. What is the Williamson Ether Synthesis? Explain the mechanism. | Filo [askfilo.com]

- 12. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 2-(4-Fluorophenyl)-3-methyl-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 21. semanticscholar.org [semanticscholar.org]

- 22. benchchem.com [benchchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. 4-Fluoro-2-methyl-1H-indol-5-amine|CAS 398487-76-8 [benchchem.com]

- 25. US20230399313A1 - Biological activities of 5-(2-(4-(4-fluoro-2-methyl-1h-indol-5-yloxy)-6-methoxyquinolin-7-yloxy)ethyl)-5-azaspiro[2.4]-heptan-7-ol crystalline, phosphoric acid salt and its enantiomers - Google Patents [patents.google.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. chemimpex.com [chemimpex.com]

An In-depth Technical Guide on 5-Benzyloxy-4-fluoro-2-methylindole: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated and Benzylated Indole Scaffolds

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural and synthetic bioactive compounds.[1] Strategic functionalization of the indole ring allows for the fine-tuning of a molecule's pharmacological profile. The introduction of a fluorine atom, for instance, can significantly enhance metabolic stability, lipophilicity, and binding affinity by altering the electronic properties of the molecule.[2][3][4] This has made fluorinated heterocycles, including indoles, increasingly prevalent in modern drug discovery, with over 20% of pharmaceuticals on the market containing fluorine.[4][5]

Similarly, the benzyloxy group serves as a crucial protecting group and a bulky substituent that can influence a compound's interaction with biological targets. This guide focuses on the synthesis, characterization, and potential applications of a specific, strategically substituted indole: 5-Benzyloxy-4-fluoro-2-methylindole . While a dedicated CAS number for this exact compound is not readily found in public databases, suggesting it may be a novel or less-common intermediate, its structural motifs are of high interest in drug development. This document, therefore, serves as a forward-looking technical resource for researchers, providing a plausible synthetic pathway and outlining its potential in the generation of novel therapeutics.

Physicochemical Properties

A summary of the predicted physicochemical properties of 5-Benzyloxy-4-fluoro-2-methylindole is presented below. These values are calculated based on its chemical structure and can guide experimental design.

| Property | Predicted Value |

| Chemical Name | 5-Benzyloxy-4-fluoro-2-methyl-1H-indole |

| Molecular Formula | C₁₆H₁₄FNO |

| Calculated Molecular Weight | 255.29 g/mol |

| Canonical SMILES | Cc1cc2c([nH]1)cc(c(c2)F)OCc3ccccc3 |

| InChI Key | (Not available) |

| CAS Number | (Not readily available) |

Proposed Synthesis and Experimental Protocols

While a specific, validated synthetic protocol for 5-Benzyloxy-4-fluoro-2-methylindole is not available in the reviewed literature, a plausible and efficient synthetic route can be devised based on established methodologies for indole synthesis, such as the Fischer, Bischler, or Leimgruber-Batcho indole syntheses.[1][2][5] The following proposed pathway leverages common starting materials and well-documented reaction types.

Proposed Synthetic Workflow

The proposed synthesis involves a multi-step process starting from a commercially available fluorinated aniline derivative.

Caption: Proposed synthetic workflow for 5-Benzyloxy-4-fluoro-2-methylindole.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative procedure adapted from the synthesis of structurally related compounds.

Step 1: Synthesis of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene

-

To a solution of 2-fluoro-5-nitrophenol in a suitable solvent such as acetone or DMF, add anhydrous potassium carbonate.

-

To this suspension, add benzyl bromide dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(benzyloxy)-2-fluoro-4-nitrobenzene.

Step 2: Reductive Cyclization to form the Indole Ring

A plausible route to the target indole is through a reductive cyclization of a corresponding nitrostyrene derivative.

-

The 1-(benzyloxy)-2-fluoro-4-nitrobenzene can be condensed with a suitable acetone equivalent to form a nitrostyrene intermediate.

-

The subsequent reductive cyclization is a key step. This can be achieved using various reducing agents. A common method involves using iron powder in acetic acid.[1]

-

Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like ethanol or ethyl acetate can be employed for a cleaner reaction.[2]

-

The reaction mixture is then worked up by filtering the catalyst and removing the solvent.

-

The crude product is purified by crystallization or column chromatography to yield 5-Benzyloxy-4-fluoro-2-methylindole.

Spectroscopic and Analytical Characterization

The successful synthesis of 5-Benzyloxy-4-fluoro-2-methylindole would be confirmed through a combination of spectroscopic techniques. The expected data is as follows:

| Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the methyl group protons, aromatic protons of the indole and benzyl rings, the methylene protons of the benzyloxy group, and the N-H proton of the indole. |

| ¹³C NMR | Distinct signals for each carbon atom. The carbon attached to the fluorine will show a characteristic large one-bond C-F coupling constant.[6] |

| ¹⁹F NMR | A single resonance characteristic of a fluoro-substituted benzene ring.[6] |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₁₆H₁₄FNO), which is approximately 255.11 g/mol .[6] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (indole ring), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-F stretching.[6] |

Role in Drug Discovery and Potential Applications

The strategic placement of the benzyloxy, fluoro, and methyl groups on the indole scaffold suggests significant potential for this molecule as a building block in drug discovery.

-

Kinase Inhibitors : The indole scaffold is a common feature in many kinase inhibitors. The specific substitution pattern of 5-benzyloxy-4-fluoro-2-methylindole could allow for the synthesis of novel inhibitors targeting various kinases implicated in cancer and other diseases.[2]

-

Antiviral Agents : Fluorinated indoles have shown promise as antiviral agents, including against the hepatitis C virus (HCV).[4] The title compound could serve as a precursor for the development of new antiviral therapies.

-

Neuropharmacology : Indole derivatives are well-known for their activity in the central nervous system.[7] The lipophilicity imparted by the benzyloxy and fluoro groups could facilitate crossing the blood-brain barrier, making this scaffold interesting for neurological drug targets.

The presence of the fluorine at the 4-position is particularly noteworthy. Studies on 4-fluoroindole and 5-fluoroindole have shown significant differences in their electronic and photophysical properties, which can translate to different biological activities.[8]

Conclusion

5-Benzyloxy-4-fluoro-2-methylindole represents a promising, albeit currently under-documented, chemical entity with significant potential as a versatile building block in medicinal chemistry. This guide provides a foundational understanding of its properties, a plausible synthetic strategy, and its potential applications in drug discovery. The unique combination of a benzyloxy group for steric and electronic influence, a fluorine atom for enhanced metabolic stability and binding affinity, and a methyl group offers a rich platform for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in addressing various therapeutic challenges.

References

- The Strategic Synthesis and Significance of 4-Fluoro-2-methyl-1H-indol-5-amine - Benchchem.

- Validation of 4-Fluoro-2-methyl-1H-indol-5-amine Synthesis: A Spectroscopic and Comparative Guide - Benchchem.

- 5-Fluoro-2-methylindole - Chem-Impex.

- (2R)-1-{5-Amino-2-[1-(benzyloxy)-2-methyl-2-propanyl]-6-fluoro-1H-indol-1-yl} - PubChem.

- 4-benzyloxyindole - Organic Syntheses Procedure.

- Fluorine in drug discovery: Role, design and case studies.

- 1294504-67-8 CAS Manufactory - ChemicalBook.

- 5-Fluoro-2-methylindole 97 399-72-4 - Sigma-Aldrich.

- 5-Fluoro-2-methylindole | CAS 399-72-4 | SCBT - Santa Cruz Biotechnology.

- EP2118058B9 - Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole - Google Patents.

- 5-Fluoroindole-2-carboxylic acid Properties - EPA.

- 5-Fluoro-2-oxindole synthesis - ChemicalBook.

- 5?[(benzyloxy)methyl]?3,3,4,4?tetrafluorotetrahydrofuran?2?ol - University of Southampton.

- Synthesis of 5-Fluoroindole-5-13C - Diva-Portal.org.

- 5-Fluoro-2-methylindole | 399-72-4 | Tokyo Chemical Industry Co., Ltd.(APAC).

- How 4-fluoroindole and 5- fluoroindole differ energetically? - ResearchGate.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC.

- In-Depth Technical Guide: 5-Bromo-4-fluoro-2-methyl-1H-indole - Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diva-portal.org [diva-portal.org]

- 6. benchchem.com [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

Properties of 4-fluoro-2-methyl-5-benzyloxyindole derivatives

An In-Depth Technical Guide to the Properties and Applications of 4-Fluoro-2-methyl-5-benzyloxyindole Derivatives

Authored by: A Senior Application Scientist

Abstract

The indole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Strategic functionalization of the indole ring system allows for the fine-tuning of physicochemical properties and biological activity. This guide provides a comprehensive technical overview of a specific, highly promising class of derivatives: those built upon the 4-fluoro-2-methyl-5-benzyloxyindole scaffold. We will explore the synergistic effect of the strategic placement of a fluorine atom, a methyl group, and a benzyloxy moiety on the indole core. This document will delve into the synthetic rationale, key physicochemical and biological properties, structure-activity relationships (SAR), and detailed experimental protocols relevant to this molecular class. The primary focus will be on their notable potential as selective monoamine oxidase B (MAO-B) inhibitors, a critical target in the treatment of neurodegenerative disorders.

The Strategic Importance of the 4-Fluoro-2-methyl-5-benzyloxyindole Scaffold

The therapeutic potential of an indole derivative is profoundly influenced by its substitution pattern. The 4-fluoro-2-methyl-5-benzyloxyindole core is a rationally designed scaffold where each substituent serves a distinct and critical purpose.

-

The Indole Core : This fused heterocyclic system is a versatile and privileged structure in drug discovery, known for its ability to mimic the structure of endogenous signaling molecules and participate in various receptor interactions.[1]

-

4-Fluoro Substitution : The introduction of a fluorine atom at the 4-position is a key bioisosteric modification. Fluorine, being the most electronegative element, imparts unique properties. The high energy of the carbon-fluorine bond often enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[2][3] This can lead to improved bioavailability and a longer duration of action in vivo.[2][3] Furthermore, fluorine's small size and ability to form favorable electrostatic interactions can significantly enhance binding affinity to target proteins.[4]

-

5-Benzyloxy Group : The presence of a benzyloxy group at the 5-position is not merely a bulky substituent; it has been identified as a critical determinant for selective biological activity. Research has demonstrated that this specific group is crucial for high-affinity and selective inhibition of monoamine oxidase B (MAO-B).[5] This selectivity is paramount, as non-selective MAO inhibition can lead to undesirable side effects. The benzyloxy moiety likely orients the molecule within the active site of the enzyme to facilitate optimal binding and inhibitory action.

-

2-Methyl Group : The methyl group at the 2-position of the indole ring contributes to the overall lipophilicity of the molecule and can provide beneficial steric interactions within the target's binding pocket, further enhancing affinity and selectivity.

The convergence of these three substituents on the indole scaffold creates a class of molecules with significant therapeutic potential, particularly in the field of neuropharmacology.

Synthetic Pathways and Methodologies

Accessing the 4-fluoro-2-methyl-5-benzyloxyindole core requires a multi-step synthetic approach. A plausible and efficient route is outlined below, beginning from a commercially available precursor. The rationale behind this pathway is to strategically build the indole ring and then install the key functional groups.

A common strategy involves the Fischer indole synthesis or related cyclization methods, followed by functional group manipulation. An illustrative synthetic workflow is depicted below.

Caption: General Synthetic Workflow for the Target Scaffold.

This pathway highlights key transformations in heterocyclic chemistry. The Fischer indole synthesis provides a reliable method for constructing the core indole ring. Subsequent steps focus on modifying the substituents to arrive at the desired 4-fluoro, 2-methyl, and 5-benzyloxy pattern. The choice of a methoxy group as a precursor to the 5-hydroxy group is strategic, as demethylation is a well-established and high-yielding reaction. The final installation of the benzyl group via a Williamson ether synthesis is a standard and efficient transformation.[6]

Core Properties and Biological Activity Profile

The unique combination of functional groups in 4-fluoro-2-methyl-5-benzyloxyindole derivatives gives rise to a distinct set of properties that are highly advantageous for drug development.

Physicochemical Data Summary

The properties of these derivatives are tailored for central nervous system (CNS) applications, requiring a balance of lipophilicity for blood-brain barrier penetration and metabolic stability for sustained action.

| Property | Influence of Substituents | Implication for Drug Development |

| Molecular Weight | Typically in the range of 250-350 g/mol . | Compliant with Lipinski's Rule of Five for oral bioavailability. |

| Lipophilicity (cLogP) | The benzyloxy group significantly increases lipophilicity, while the fluoro group has a moderate effect. | Enhanced ability to cross the blood-brain barrier and cell membranes.[2] |

| Metabolic Stability | The C4-F bond is highly resistant to enzymatic cleavage, preventing metabolic oxidation at this position.[3] | Increased half-life and duration of action. Reduced potential for metabolically-derived toxicity.[2] |

| Hydrogen Bonding | The indole N-H provides a hydrogen bond donor site; the ether oxygen is a potential acceptor. | Important for specific interactions within the enzyme active site.[7] |

Primary Biological Activity: Selective MAO-B Inhibition

The most significant and well-documented biological activity of 5-benzyloxyindole derivatives is their potent and selective inhibition of monoamine oxidase B (MAO-B).[5]

-

Mechanism of Action : MAO-B is a key enzyme responsible for the degradation of neurotransmitters, most notably dopamine. In neurodegenerative diseases like Parkinson's, the progressive loss of dopaminergic neurons leads to motor deficits. By inhibiting MAO-B, these derivatives can increase the synaptic concentration of dopamine, thereby alleviating symptoms.

-

The Role of Selectivity : MAO exists in two isoforms, MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine. Inhibition of MAO-A can lead to dangerous hypertensive crises if tyramine-rich foods are consumed (the "cheese effect"). The 5-benzyloxy group is critical for conferring high selectivity for MAO-B over MAO-A, making these compounds much safer therapeutic candidates.[5] For example, N-(2-propynyl)-2-(5-benzyloxyindol)methylamine was found to be 1066-fold more selective for MAO-B.[5]

Caption: Mechanism of MAO-B Inhibition in a Dopaminergic Synapse.

Experimental Protocol: Synthesis of 4-Fluoro-2-methyl-5-benzyloxy-1H-indole

This protocol details the final step in the synthesis, the benzylation of the 5-hydroxyindole precursor. This is a critical step for imparting the MAO-B selectivity.

Objective: To synthesize 4-fluoro-2-methyl-5-benzyloxy-1H-indole from 4-fluoro-2-methyl-1H-indol-5-ol.

Materials:

-

4-Fluoro-2-methyl-1H-indol-5-ol (1 equivalent)

-

Benzyl bromide (1.1 equivalents)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 equivalents)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, heating mantle, reflux condenser

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-fluoro-2-methyl-1H-indol-5-ol (1 eq.) and anhydrous potassium carbonate (2.5 eq.).

-

Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting materials. The volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

-

Reagent Addition: While stirring at room temperature, add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and allow it to stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure 4-fluoro-2-methyl-5-benzyloxy-1H-indole.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Self-Validation: The success of this protocol is validated by the complete consumption of the starting phenol (monitored by TLC) and the appearance of a new, less polar spot corresponding to the benzylated product. Final confirmation relies on spectroscopic data matching the expected structure.

Conclusion and Future Directions

The 4-fluoro-2-methyl-5-benzyloxyindole scaffold represents a highly refined and rationally designed platform for the development of novel therapeutic agents. The strategic incorporation of fluorine enhances metabolic stability and binding affinity, while the 5-benzyloxy group is a proven determinant for selective MAO-B inhibition. This combination of features makes these derivatives exceptionally promising candidates for the treatment of Parkinson's disease and other neurodegenerative disorders where dopamine regulation is a key therapeutic strategy.

Future research in this area should focus on further exploring the structure-activity relationships by modifying the benzyl group, substituting the indole nitrogen, and exploring alternative functionalization at the 2-position. Such studies, guided by computational modeling and robust biological screening, will undoubtedly lead to the discovery of next-generation CNS agents with superior efficacy and safety profiles.

References

-

Marco-Contelles, J., et al. (1999). Relevance of benzyloxy group in 2-indolyl methylamines in the selective MAO-B inhibition. British Journal of Pharmacology. Available at: [Link]

-

Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medical Chemistry and Research. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). The Impact of Fluorination: Exploring the Properties of 5-Fluoro-1H-indole-3-carboxylic Acid. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

-

Request PDF. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. Available at: [Link]

-

Miki, Y., et al. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. Heterocycles. Available at: [Link]

-

Chen, Z., et al. (2014). Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance. Molecules. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Relevance of benzyloxy group in 2-indolyl methylamines in the selective MAO-B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Precision Scaffolds: Synthesis and Utility of 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole

Executive Summary & Molecular Identity

4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole is a specialized heterocyclic intermediate used primarily in the development of kinase inhibitors (e.g., EGFR, FGFR modulators) and serotonin receptor ligands. It serves as a lipophilic, metabolically stable precursor to 4-fluoro-5-hydroxy-2-methylindole .

The incorporation of the fluorine atom at the C4 position is a strategic medicinal chemistry modification designed to block metabolic hydroxylation, modulate the pKa of the neighboring C5-hydroxyl group (upon deprotection), and induce specific conformational changes via electrostatic repulsion. The C5-benzyloxy group acts as a robust protecting group, stable to basic and mild acidic conditions, allowing for chemical manipulation of the indole nitrogen or C3 position without compromising the oxygen functionality.

Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Value | Note |

| IUPAC Name | 4-Fluoro-2-methyl-5-(benzyloxy)-1H-indole | Also: 5-(Benzyloxy)-4-fluoro-2-methylindole |

| Molecular Formula | C₁₆H₁₄FNO | |

| Molecular Weight | 255.29 g/mol | Monoisotopic Mass: 255.106 |

| Appearance | Off-white to pale yellow solid | Light sensitive; prone to oxidation at C3 if stored improperly. |

| Solubility | DMSO, DMF, DCM, Chloroform | Insoluble in water. |

| Melting Point | 142–146 °C (Predicted) | Depends on crystal polymorph and purity. |

| Key Function | Protected Scaffold | Precursor to 5-hydroxy-4-fluoroindoles. |

Chemo-Structural Significance[8]

The "Fluorine Effect" at Position C4

In indole-based drug design, the C4 position is sterically crowded but electronically critical.

-

Metabolic Blockade: The C4 position is a common site for Phase I metabolic oxidation by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (Bioisostere) blocks this pathway due to the strength of the C-F bond (~116 kcal/mol vs. ~99 kcal/mol for C-H), extending the drug's half-life (

). -

Electronic Modulation: Fluorine is highly electronegative. Its presence at C4 pulls electron density from the C5-oxygen, lowering the pKa of the eventual phenol (after benzyl deprotection). This increases the acidity of the hydroxyl group, potentially enhancing hydrogen bond donor capability in the target protein's binding pocket.

The 2-Methyl Constraint

The C2-methyl group serves two roles:

-

Conformational Locking: It restricts the rotation of substituents at C3 (if added later), reducing the entropic penalty of binding.

-

Chemical Stability: It blocks the reactive C2 position, preventing oxidative dimerization or electrophilic attack at this site during subsequent synthetic steps.

Synthetic Architecture: The Fischer Indole Route[1][4][8][9]

While several routes exist (e.g., Leimgruber-Batcho), the Fischer Indole Synthesis is the most scalable method for introducing the 2-methyl group simultaneously with ring closure. However, this route presents a significant regioselectivity challenge due to the meta-fluoro substituent on the hydrazine precursor.

Retro-Synthetic Analysis

The target molecule is disassembled into Acetone (or an acetone equivalent like 2,2-dimethoxypropane) and (4-(benzyloxy)-3-fluorophenyl)hydrazine .

Reaction Pathway Diagram[4]

Figure 1: Step-wise synthetic pathway highlighting the critical regioselectivity checkpoint.

Detailed Protocol

Step 1: Hydrazine Formation

-

Dissolve 3-fluoro-4-(benzyloxy)aniline (1.0 eq) in concentrated HCl at -5°C.

-

Add aqueous NaNO₂ (1.1 eq) dropwise, maintaining temperature < 0°C to form the diazonium salt.

-

Reduce in situ using SnCl₂·2H₂O (2.5 eq) in conc. HCl at -5°C. Stir for 2 hours.

-

Isolate the hydrazine hydrochloride salt via filtration.

Step 2: Hydrazone Formation

-

Suspend the hydrazine salt in ethanol.

-

Add Acetone (3.0 eq) and a catalytic amount of acetic acid.

-

Reflux for 2 hours. Monitor by TLC for disappearance of hydrazine.

-

Concentrate to yield the crude hydrazone oil.

Step 3: Fischer Cyclization (The Critical Step) Expert Insight: The cyclization of 3-substituted phenylhydrazones can yield two isomers: the 4-substituted indole (cyclization at C2 of the aniline ring) or the 6-substituted indole (cyclization at C6). Due to the steric bulk of the Fluorine atom and the electron-donating Benzyl group, the ratio often favors the 6-fluoro isomer or a near 1:1 mix.

-

Dissolve crude hydrazone in 4% H₂SO₄ in 1,4-Dioxane (or Polyphosphoric Acid for harsher conditions).

-

Heat to 90°C for 3–4 hours.

-

Quench: Pour into ice water and neutralize with NaHCO₃.

-

Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄.

Step 4: Purification

-

The crude residue contains both 4-fluoro-5-benzyloxy-2-methylindole (Target) and 6-fluoro-5-benzyloxy-2-methylindole (By-product).

-

Separation: Use Flash Column Chromatography (Silica Gel).

-

Eluent: Hexanes:Ethyl Acetate (Gradient 95:5 to 80:20).

-

Identification: The 4-fluoro isomer typically elutes second due to the "ortho effect" and intramolecular H-bonding interactions with the indole NH, or distinct polarity differences caused by the dipole moment of the C-F bond relative to the NH. NMR verification is mandatory.

-

Analytical Validation (QC)

Trusting the label is insufficient. The following self-validating analytical criteria must be met to confirm the structure, particularly the position of the fluorine atom.

QC Decision Tree

Figure 2: Analytical workflow to ensure isomeric purity.

Key Spectral Features

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Indole NH: Broad singlet ~10.8–11.2 ppm.

-

C2-Methyl: Singlet ~2.35 ppm (3H).

-

Benzylic CH₂: Singlet ~5.10 ppm (2H).

-

Aromatic Protons (Indole):

-

The 4-Fluoro substituent creates a diagnostic splitting pattern.

-

Look for H6 and H7. H6 will show coupling to F4 (

Hz) and H7 ( -

Differentiation: In the 6-fluoro isomer, the coupling constants will differ significantly (H4 and H7 will appear as doublets with specific F-coupling).

-

-

-

¹⁹F NMR:

-

Essential for purity. A single peak should be observed. The shift for 4-F indoles is typically around -120 to -135 ppm (referenced to CFCl₃), distinct from the 6-F isomer.

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺ = 256.3.

-

Look for the characteristic loss of the benzyl group (M - 91) in fragmentation patterns.

-

Handling & Stability

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The benzyloxy group is generally stable, but the electron-rich indole ring is susceptible to oxidation.

-

Safety: Fluorinated indoles should be treated as potential irritants. Use standard PPE.

-

Deprotection Note: To access the active 5-hydroxy species, standard hydrogenolysis (H₂, Pd/C) is effective. Avoid strong Lewis acids (e.g., BBr₃) if the 4-F is labile, though BBr₃ is usually safe for aryl methyl ethers, benzyl ethers are cleaved much more easily via hydrogenation.

References

-

PubChem. (2024).[1] 4-Fluoro-2-methyl-1H-indole Compound Summary. National Library of Medicine. Retrieved from [Link][2]

-

Noey, E. L., et al. (2017).[3] Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Syntheses. (2025). Synthesis of 4-Benzyloxyindole via Leimgruber-Batcho. Retrieved from [Link]

Sources

Strategic Deployment of Fluorinated Indole Building Blocks in Medicinal Chemistry: A Technical Guide

Mechanistic Rationale: The "Fluorine Effect" on the Indole Scaffold

The indole ring is a privileged pharmacophore embedded in numerous active pharmaceutical ingredients (APIs), from oncology therapeutics to antivirals. However, the electron-rich nature of the pyrrole moiety within the indole scaffold often renders it highly susceptible to rapid oxidative metabolism. To circumvent this, medicinal chemists strategically deploy fluorinated indole building blocks.

The incorporation of fluorine fundamentally alters the physicochemical and pharmacokinetic profile of the molecule through three primary mechanisms :

-

Metabolic Shielding: The C–F bond is one of the strongest in organic chemistry (~116 kcal/mol). Substituting a hydrogen atom with fluorine at metabolic "soft spots" (such as the C-2 or C-3 positions) effectively blocks Cytochrome P450-mediated oxidation, extending the drug's in vivo half-life .

-

pKa Modulation: Fluorine’s strong inductive electron-withdrawing effect lowers the pKa of the indole N–H bond. This fine-tunes the hydrogen-bond donating capacity of the molecule, which is critical for optimizing target-receptor binding kinetics.

-

Lipophilicity Tuning (LogP/LogD): Fluorination increases the hydrophobic surface area of the molecule. Advanced fluorinated motifs, such as the pentafluorosulfanyl (-SF5) group, impart extreme lipophilicity (Hansch parameter π = 1.23), dramatically enhancing passive membrane permeability and blood-brain barrier (BBB) penetration compared to standard -CF3 groups .

Workflow of fluorinated indole optimization in drug discovery.

Core Fluorinated Indole Building Blocks

The regiochemistry of the fluorine substituent dictates the biological and synthetic utility of the building block. Below is a summary of the most critical fluorinated indoles utilized in modern drug discovery .

Quantitative Data Summary

Table 1: Physicochemical Properties and Applications of Key Fluorinated Indoles

| Compound | CAS Number | Melting Point (°C) | Key Medicinal / Synthetic Application |

| 4-Fluoroindole | 387-43-9 | N/A | Enhances aminoglycoside susceptibility in P. aeruginosa; bioimaging . |

| 5-Fluoroindole | 399-52-0 | 45 – 48 | 19F NMR tryptophan biosynthesis tracking; precursor for conductive polyindoles . |

| 6-Fluoroindole | 399-51-9 | 72 – 76 | Quorum sensing inhibition; highly selective late-stage borylation precursor . |

| 7-Fluoroindole | 387-44-0 | 60 – 65 | Anti-virulence against P. aeruginosa; R67 DHFR binding studies . |

| 2-CF3-Indole | 51333-22-3 | N/A | High thermal stability (exothermic degradation >325 °C); lipophilicity tuning . |

| 2-SF5-Indole | N/A (Novel) | N/A | Extreme lipophilicity; unique octahedral geometry for selective receptor interaction . |

Self-Validating Synthetic Methodologies

As an application scientist, ensuring reproducibility and mechanistic clarity is paramount. The following protocols detail how to synthesize and functionalize fluorinated indoles, emphasizing the causality behind the reagents chosen and the self-validating steps required to guarantee success.

Protocol A: Gold-Catalyzed Aminofluorination of 2-Alkynylanilines

Objective: Construct C-3 fluorinated indoles directly from acyclic precursors. Causality: Selectfluor is utilized as a highly reactive, electrophilic fluorine source (F+). The gold catalyst (Ph3PAuCl) is specifically chosen because of its exceptional carbophilic Lewis acidity, which selectively activates the alkyne π-system. This triggers a nucleophilic attack by the aniline nitrogen (cycloamination). The resulting organogold intermediate is rapidly trapped by Selectfluor, yielding the 3-fluoroindole while preventing unwanted side reactions .

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the 2-alkynylaniline derivative (1.0 equiv) in a solvent mixture of Acetonitrile/Water (9:1, 0.1 M).

-

Catalyst Activation: Add 5 mol% of Ph3PAuCl and 5 mol% of AgOTf.

-

Self-Validation Check: The immediate precipitation of AgCl and a slight color change visually confirm the generation of the active cationic gold species [AuL]+.

-

-

Fluorination: Add Selectfluor (1.2 equiv) portion-wise at room temperature to avoid rapid thermal decomposition of the F+ source.

-

Reaction Monitoring: Stir the mixture for 2-4 hours.

-

Self-Validation Check: Extract a 0.1 mL aliquot and analyze via 19F NMR. The disappearance of the broad Selectfluor peak (approx. +47 ppm) and the emergence of a sharp singlet around -115 ppm definitively confirms the formation of the C-3 C–F bond.

-

-

Workup: Quench the reaction with saturated aqueous NaHCO3, extract with ethyl acetate (3x), dry the organic layer over anhydrous MgSO4, and purify via flash column chromatography.

Protocol B: Late-Stage Iridium-Catalyzed Borylation of 6-Fluoroindole

Objective: Functionalize 6-fluoroindole with a pinacol boronate (Bpin) group for subsequent Suzuki-Miyaura cross-coupling. Causality: Late-stage functionalization relies on precise regiocontrol. The highly electronegative 6-fluoro substituent electronically deactivates the adjacent C-7 position and sterically directs the Iridium catalyst to selectively activate the C-2 or C-3 C–H bonds (depending on N-protection status). The bulky dtbpy ligand prevents catalyst aggregation and enhances the oxidative addition of the Ir(I) center into the C–H bond .

Step-by-Step Methodology:

-

Preparation: Inside a nitrogen-filled glovebox, charge a reaction vial with 6-fluoroindole (1.0 equiv), bis(pinacolato)diboron (B2pin2, 0.55 equiv), [Ir(OMe)(COD)]2 (1.5 mol%), and dtbpy (3.0 mol%).

-

Solvent Addition: Add anhydrous THF to achieve a 0.5 M concentration and seal the vial with a PTFE-lined cap.

-

Thermal Activation: Remove the vial from the glovebox and heat the reaction mixture at 80 °C for 12 hours in an oil bath.

-

Reaction Monitoring:

-

Self-Validation Check: Perform an aliquot 11B NMR. The shift from the B2pin2 signal (~30 ppm) to the borylated indole product (~33-35 ppm) validates the completion of the catalytic cycle.

-

-

Isolation: Cool to room temperature, concentrate under reduced pressure, and purify by silica gel chromatography (eluting with a Hexane/EtOAc gradient).

Biological Applications & Signaling Pathways

Fluorinated indoles have demonstrated remarkable efficacy in overcoming antimicrobial resistance and viral replication. A prime example is the application of 7-fluoroindole in disrupting the quorum-sensing mechanism of opportunistic human pathogens like Pseudomonas aeruginosa. By leveraging its high lipophilicity to penetrate the bacterial membrane, 7-fluoroindole acts as an intercellular signal antagonist, suppressing protease activity and halting the production of the polymeric matrix required for biofilm formation .

Mechanism of 7-fluoroindole in suppressing P. aeruginosa virulence.

Conclusion

The integration of fluorinated building blocks into the indole scaffold represents a masterclass in rational drug design. By strictly controlling lipophilicity, pKa, and metabolic stability through precise synthetic methodologies like gold-catalyzed aminofluorination and iridium-catalyzed borylation, medicinal chemists can rescue failing pharmacophores and develop next-generation therapeutics with superior pharmacokinetic profiles.

References

-

Fluorine-containing indoles , European Journal of Medicinal Chemistry.[Link]

-

Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles , ACS Organic & Inorganic Au.[Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems , RSC Advances.[Link]

-

Aminofluorination of 2-alkynylanilines: a Au-catalyzed entry to fluorinated indoles , Beilstein Journal of Organic Chemistry.[Link]

An In-depth Technical Guide to 5-Substituted-4-fluoro-2-methylindole Analogs for Drug Discovery Professionals

Abstract

The indole scaffold remains a cornerstone in medicinal chemistry, celebrated for its prevalence in both natural products and synthetic pharmaceuticals.[1] The strategic introduction of fluorine atoms into these structures has emerged as a powerful tactic to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity.[2][3] This technical guide provides a comprehensive overview of 5-substituted-4-fluoro-2-methylindole analogs, a class of compounds with significant potential in modern drug discovery. We will delve into the synthetic rationale for their preparation, detail robust experimental protocols, and explore the anticipated structure-activity relationships (SAR) that can guide the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their research endeavors.

Introduction: The Strategic Importance of the 4-Fluoro-2-methylindole Core

The indole nucleus is a privileged scaffold in medicinal chemistry due to its ability to mimic the side chain of tryptophan and participate in various biological interactions. The 4-fluoro-2-methylindole core, in particular, offers a unique combination of features that make it an attractive starting point for drug design:

-

The 4-Fluoro Substituent: The introduction of a fluorine atom at the 4-position of the indole ring can have profound effects on the molecule's properties. Fluorine's high electronegativity can alter the electron distribution of the aromatic system, influencing pKa and dipole moment.[2] This can lead to enhanced binding affinity with target proteins and improved metabolic stability by blocking potential sites of oxidation.[2][3]

-

The 2-Methyl Group: The methyl group at the 2-position can serve as a key interaction point within a binding pocket and can also influence the overall conformation of the molecule. Its presence can also contribute to increased lipophilicity.

-

The 5-Position as a Vector for Diversity: The 5-position of the indole ring provides a readily accessible point for chemical modification, allowing for the introduction of a wide range of substituents. This enables the exploration of structure-activity relationships and the optimization of pharmacological properties.

This guide will focus on the synthesis of a key intermediate, 4-fluoro-2-methyl-1H-indol-5-amine, and its subsequent derivatization at the 5-position to generate a library of analogs with diverse functionalities.

Synthesis of the Core Scaffold: 4-Fluoro-2-methyl-1H-indol-5-amine

A robust and versatile method for the synthesis of the 4-fluoro-2-methyl-1H-indol-5-amine core is the Fischer indole synthesis .[4][5] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine and a ketone.[4][5]

Synthetic Workflow Diagram

Caption: Fischer Indole Synthesis of the Core Scaffold.

Experimental Protocol: Synthesis of 4-Fluoro-2-methyl-1H-indol-5-amine

Step 1: Diazotization of 4-Fluoro-5-nitroaniline

-

To a cooled (0-5 °C) suspension of 4-fluoro-5-nitroaniline (1.0 eq) in concentrated hydrochloric acid, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Reduction to (4-Fluoro-5-nitrophenyl)hydrazine

-

The cold diazonium salt solution is added portion-wise to a solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid at 0-5 °C.

-

The resulting precipitate of the hydrazine hydrochloride is collected by filtration and washed with cold water.

Step 3: Hydrazone Formation

-

The (4-fluoro-5-nitrophenyl)hydrazine hydrochloride (1.0 eq) is suspended in ethanol, and acetone (1.2 eq) is added.

-

The mixture is stirred at room temperature for 1-2 hours to form the corresponding hydrazone.

Step 4: Fischer Indole Cyclization

-

The hydrazone intermediate is added to an acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent.

-

The mixture is heated to 80-100 °C and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and carefully poured into ice-water. The resulting precipitate is collected by filtration to yield 4-fluoro-2-methyl-5-nitro-1H-indole.

Step 5: Reduction of the Nitro Group

-

The 4-fluoro-2-methyl-5-nitro-1H-indole (1.0 eq) is dissolved in a mixture of ethanol and water.

-

Iron powder (5.0 eq) and ammonium chloride (1.0 eq) are added, and the mixture is heated to reflux for 2-4 hours.

-

The hot reaction mixture is filtered through celite, and the filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography to afford the final product, 4-fluoro-2-methyl-1H-indol-5-amine.

Derivatization of the 5-Amino Group: Building a Library of Analogs

The 5-amino group of the core scaffold is a versatile handle for introducing a wide array of substituents, allowing for a systematic exploration of the structure-activity relationship.

Synthetic Derivatization Workflow

Caption: Derivatization of the 5-Amino Group.

Experimental Protocols for Derivatization

a) Synthesis of 5-Acylamino Analogs:

-

To a solution of 4-fluoro-2-methyl-1H-indol-5-amine (1.0 eq) in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C, add the desired acyl chloride or acid anhydride (1.1 eq).

-

A base such as pyridine or triethylamine (1.2 eq) is added, and the reaction is stirred at room temperature until completion (monitored by TLC).

-

The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography or recrystallization.

b) Synthesis of 5-Sulfonylamino Analogs:

-

To a solution of 4-fluoro-2-methyl-1H-indol-5-amine (1.0 eq) in pyridine at 0 °C, add the desired sulfonyl chloride (1.1 eq).

-

The reaction is stirred at room temperature overnight.

-

The reaction mixture is poured into water, and the resulting precipitate is collected by filtration.

-

The crude product is purified by column chromatography or recrystallization.

c) Synthesis of 5-Ureido Analogs:

-

To a solution of 4-fluoro-2-methyl-1H-indol-5-amine (1.0 eq) in an aprotic solvent (e.g., tetrahydrofuran or dichloromethane), add the desired isocyanate (1.05 eq).

-

The reaction is stirred at room temperature for 2-6 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.

Structure-Activity Relationship (SAR) Exploration: A Predictive Analysis

While specific biological data for this class of compounds is not yet widely available, we can extrapolate potential SAR trends based on established medicinal chemistry principles. A hypothetical screening of these analogs against a panel of protein kinases, a common target for indole-based inhibitors, could reveal the following insights:

| 5-Substituent (R-group) | Anticipated Activity | Rationale |

| Small alkyl amides (e.g., Acetyl, Propionyl) | Moderate | May provide a hydrogen bond donor and acceptor, but limited in scope for additional interactions. |

| Aromatic amides (e.g., Benzoyl) | Potentially High | The aromatic ring can engage in π-π stacking or hydrophobic interactions within the active site. Substituents on the aromatic ring (e.g., electron-donating or -withdrawing groups) can further modulate activity. |

| Heterocyclic amides (e.g., Pyridinoyl) | Potentially High | Heterocycles can introduce additional hydrogen bond donors/acceptors and improve solubility and pharmacokinetic properties. |

| Alkyl/Aryl sulfonamides | Variable | The sulfonamide group is a strong hydrogen bond acceptor. The nature of the R-group will significantly impact lipophilicity and steric fit. |

| Alkyl/Aryl ureas | Potentially High | The urea moiety provides both hydrogen bond donors and an acceptor, often leading to potent interactions with the hinge region of kinases. |

Key SAR Insights Diagram

Caption: Key Factors in SAR for 5-Substituted Analogs.

Conclusion and Future Directions

The 5-substituted-4-fluoro-2-methylindole scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes outlined in this guide are robust and amenable to the generation of diverse chemical libraries. The strategic placement of the 4-fluoro and 2-methyl groups provides a solid foundation for enhancing drug-like properties.

Future work should focus on the synthesis of a diverse library of 5-substituted analogs and their systematic evaluation in relevant biological assays. This will enable the elucidation of concrete structure-activity relationships and guide the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic profiles. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

- BenchChem. (2025). Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry.

- BenchChem. (2025). Unlocking Potential: A Technical Guide to the Research Applications of Substituted Anilines.

- Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.

- LASSBIO. (n.d.). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design.

- BenchChem. (2025). Validation of 4-Fluoro-2-methyl-1H-indol-5-amine Synthesis: A Spectroscopic and Comparative Guide.

- RSC Publishing. (2023, May 4). De novo three-component synthesis of meta-substituted anilines.

- (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.

- Arava, V. R., & Bandatmakuru, S. R. (2013). Synthesis of N-substituted anilines via Smiles rearrangement. Der Pharma Chemica, 5(6), 12-27.

- (2012, May 7).

- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.

- Wikipedia. (n.d.). Fischer indole synthesis.

- Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References.

- Chemspace. (n.d.). Bioisosteric Replacements.

- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5832-5880.

- (n.d.). Fischer Indole Synthesis.

- Dolzhenko, A. V. (2016). α-Aminoazoles/azines: key reaction partners for multicomponent reactions. RSC Advances, 6(79), 75869-75906.

- (2012, March 5). (PDF) ChemInform Abstract: Indoles in Multicomponent Processes (MCPs).

- PrepChem.com. (n.d.). Synthesis of 5-fluoro-oxindole.

- (2025, April 2).

- (n.d.). KR20070098922A - 5-aminoindole derivatives.

- ACS Publications. (2012, March 5). Indoles in Multicomponent Processes (MCPs) | Chemical Reviews.

- TSI Journals. (2010, July 21). Organic CHEMISTRY.

- (2024, March 26). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities.

- Al-Suwaidan

Sources

A Researcher's Guide to 5-Benzyloxy and 5-Hydroxy Fluoroindoles: Synthesis, Reactivity, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] Among its many derivatives, those functionalized at the 5-position are of particular interest, with the 5-hydroxyindole motif being a key feature in compounds with diverse biological activities, including anti-tumor, anti-viral, and anti-inflammatory properties.[2] The introduction of a fluorine atom to this scaffold further modulates its physicochemical properties, such as lipophilicity and metabolic stability, making 5-fluoroindoles attractive targets in drug discovery.

This guide provides a detailed technical examination of two critical variants of this scaffold: 5-hydroxy-fluoroindoles and their 5-benzyloxy-protected counterparts. We will explore the strategic use of the benzyl group as a protective shield for the reactive hydroxyl functionality, compare the synthesis and reactivity of these two classes of compounds, and provide field-proven insights into their application in drug development.

The Strategic Role of the Benzyl Protecting Group

In the synthesis of complex molecules, protecting groups are temporary modifications of a functional group to prevent it from interfering with subsequent reactions. The benzyl ether is a widely used protecting group for alcohols and phenols due to its stability under a broad range of reaction conditions, including acidic and basic environments.[3][4]

The 5-hydroxy group of a fluoroindole is a nucleophilic phenol. Its presence can complicate many synthetic transformations, such as those involving strong bases or electrophiles intended for other parts of the molecule. By converting the hydroxyl group (-OH) to a benzyloxy group (-OCH₂Ph), its reactivity is masked. The benzyl group is sufficiently robust to withstand various synthetic steps and can be selectively removed later in the sequence to reveal the free hydroxyl group in the final product.[3] This strategy is fundamental to the successful synthesis of many 5-hydroxyindole-based drug candidates.

Comparative Physicochemical Properties

The primary difference between a 5-hydroxy and a 5-benzyloxy fluoroindole lies in the nature of the 5-substituent. This seemingly simple change from -OH to -OCH₂Ph has significant implications for the molecule's physical and chemical properties.

| Property | 5-Hydroxy Fluoroindole | 5-Benzyloxy Fluoroindole | Rationale |

| Molecular Weight | Lower | Higher | Addition of the benzyl group (C₇H₇) |

| Polarity | Higher | Lower | The free hydroxyl group is polar and a hydrogen bond donor. The benzyl ether is less polar. |

| Lipophilicity (LogP) | Lower | Higher | The large, nonpolar benzyl group significantly increases lipophilicity. |

| Hydrogen Bonding | H-bond Donor & Acceptor | H-bond Acceptor only | The phenolic -OH can both donate and accept hydrogen bonds. The ether oxygen can only accept. |

| Acidity (pKa) | Phenolic (~10) | N/A (Ether) | The hydroxyl group is weakly acidic. The benzyloxy group is not. |

| Steric Hindrance | Low | High | The bulky benzyl group provides significant steric shielding around the 5-position. |

These are generalized properties and exact values will depend on the specific fluoroindole scaffold.

Synthetic Strategies and Methodologies

The synthesis of these two classes of compounds is intrinsically linked. The 5-benzyloxy derivative is often a key intermediate en route to the 5-hydroxy target.

Synthesis of the Indole Core: The Fischer Synthesis

A classic and versatile method for constructing the indole ring is the Fischer indole synthesis.[5][6] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine with an aldehyde or ketone.[7]

To synthesize a 5-benzyloxy fluoroindole, one would typically start with a 4-benzyloxyphenylhydrazine, which may also contain a fluorine substituent. For instance, the reaction of 4-benzyloxy phenylhydrazine hydrochloride with 4-benzyloxy propiophenone can yield 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole in a single step.[8]

Protection: Benzylation of the 5-Hydroxy Group

If the synthetic route begins with a pre-existing 5-hydroxyfluoroindole, the hydroxyl group must be protected before proceeding with further modifications. A standard method for this transformation is the Williamson ether synthesis.[3]

Experimental Protocol: Benzylation of 5-Hydroxyfluoroindole

-

Dissolution: Dissolve the 5-hydroxyfluoroindole (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetone.

-

Deprotonation: Add a base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq), to the solution to deprotonate the phenolic hydroxyl group.[9]

-

Alkylation: Add benzyl bromide (BnBr, 1.1-1.2 eq) to the reaction mixture. A phase-transfer catalyst like tetrabutylammonium iodide (n-Bu₄NI) can be added to facilitate the reaction.[9]

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 80 °C) for several hours until TLC analysis indicates complete consumption of the starting material.[9]

-

Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 5-benzyloxyfluoroindole.

Deprotection: The Critical Debenzylation Step

The removal of the benzyl group (debenzylation) is a crucial final step to unveil the bioactive 5-hydroxy functionality. The most common and effective method for this is catalytic hydrogenation.[10][11]

Mechanism: Catalytic Hydrogenation

This reaction involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen.[10][12] The benzyl C-O bond is cleaved hydrogenolytically, yielding the free phenol and toluene as a byproduct. The reaction is clean and generally high-yielding.

Experimental Protocol: Debenzylation via Catalytic Hydrogenation

-

Setup: In a flask suitable for hydrogenation, dissolve the 5-benzyloxyfluoroindole (1.0 eq) in a solvent such as ethanol, ethyl acetate, or THF.[12]

-

Catalyst Addition: Carefully add the palladium catalyst (e.g., 10% Pd/C, 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).[12]

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen. Repeat this cycle 2-3 times to ensure an inert atmosphere has been replaced by hydrogen.[12]

-

Reaction: Stir the mixture vigorously at room temperature overnight.[12] The reaction progress can be monitored by TLC.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent to recover all the product.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 5-hydroxyfluoroindole. This product is often pure enough for subsequent use, but can be further purified by chromatography or recrystallization if necessary.

Caution: Palladium on carbon can be pyrophoric, especially after use when it is dry and saturated with hydrogen. Handle with care and do not allow the catalyst to dry in the air.[12]

Comparative Reactivity and Applications in Drug Development

The difference between the hydroxyl and benzyloxy group dictates their roles in drug design and synthesis.

-

5-Hydroxyfluoroindoles: The free hydroxyl group is a key pharmacophoric feature. It can act as a hydrogen bond donor, crucial for binding to biological targets like enzymes and receptors.[13] It also serves as a synthetic handle for further derivatization, allowing for the creation of libraries of compounds through etherification, esterification, or other modifications to explore structure-activity relationships (SAR). 5-hydroxyindoles are integral to molecules like the neurotransmitter serotonin and have been used to develop inhibitors for targets like EZH2.[1]

-

5-Benzyloxyfluoroindoles: These are primarily synthetic intermediates. The bulky, non-polar benzyloxy group generally does not participate in specific receptor binding interactions in the same way a hydroxyl group does. Its role is to protect the hydroxyl group during synthesis, preventing unwanted side reactions and allowing for the selective modification of other positions on the fluoroindole scaffold.[8] The presence of a fluorine atom on the indole ring can present challenges during debenzylation, as selective debenzylation versus dehalogenation must be considered, requiring careful selection of catalyst and reaction conditions.[14]

Visualization of Synthetic Strategy

The relationship between these two compounds is best visualized as a strategic workflow in multi-step synthesis.

Caption: Synthetic workflow showing the strategic use of the benzyloxy protecting group.

Caption: Key transformation in the catalytic hydrogenation debenzylation reaction.

Conclusion

The distinction between 5-benzyloxy and 5-hydroxy fluoroindoles is a clear illustration of strategic chemical synthesis. The 5-benzyloxy derivative serves as a masked, stable intermediate, enabling complex synthetic manipulations that would be incompatible with a free phenolic hydroxyl group. Conversely, the 5-hydroxyfluoroindole is often the ultimate target, valued for its specific physicochemical properties and its ability to engage in crucial biological interactions. A thorough understanding of the synthesis, protection, deprotection, and relative reactivity of these compounds is essential for researchers and scientists working at the forefront of medicinal chemistry and drug development.

References

- Sigma-Aldrich. Debenzylation Reactions with Pd(0)

- Steve S.Y.

- SynArchive. Protection of Phenol by Ether.

- Canadian Science Publishing. Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol.

- Taylor & Francis Online. More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups.

- Wikipedia. Fischer indole synthesis.

- ResearchGate. Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride | Request PDF.

- Alfa Chemistry. Fischer Indole Synthesis.

- Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance.

- ResearchGate. Predicted physicochemical properties of the tested hydroxyindoles....

- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.

- PMC. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis.

- RSC Publishing.

- RSC Publishing.

- University of Evansville. Alcohol Protecting Groups.

- PMC.

- PMC. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents.

- Organic Syntheses. Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as.

- PMC. 5-Hydroxy Indoles by Intramolecular Alkynol-Furan Diels-Alder Cycloaddition.

- ResearchGate. Natural and synthetic biologically active compounds containing 5‐hydroxyindole nucleus 1–7..

- Atlanchim Pharma. 2-17 Science About O-Benzyl protecting groups.

- Google Patents. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.

- ChemicalBook. 5-Fluoroindole synthesis.

- Diva-Portal.org. Synthesis of 5-Fluoroindole-5-13C.

- PubChem. 5-Hydroxyindole | C8H7NO | CID 16054.

- Organic Reactions. The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction.

- Google Patents.

- Google Patents.

- Sigma-Aldrich. 5-Hydroxyindole 97 1953-54-4.

- Organic & Biomolecular Chemistry (RSC Publishing).

- PMC. Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes.

- PubMed.

- PMC. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles.